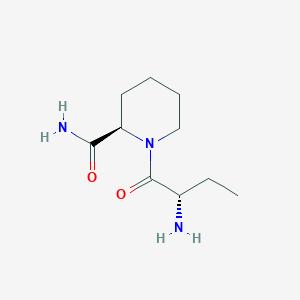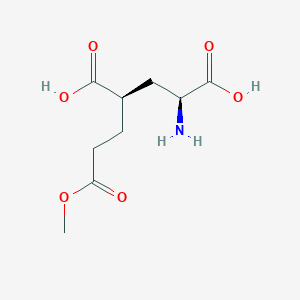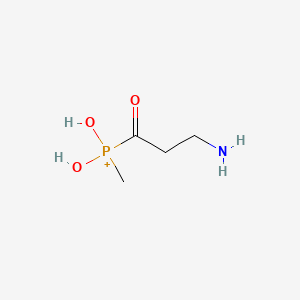
(3-amino-1-hydroxy-propyl)-methyl-phosphinic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (3-Amino-1-hydroxy-propyl)-méthyl-phosphinique est un composé organique constitué de 12 atomes d’hydrogène, 4 atomes de carbone, 1 atome d’azote, 3 atomes d’oxygène et 1 atome de phosphore . Ce composé est remarquable par sa structure unique, qui comprend à la fois un groupe amino et un groupe acide phosphinique, ce qui en fait une molécule polyvalente dans diverses réactions chimiques et applications.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de l’acide (3-Amino-1-hydroxy-propyl)-méthyl-phosphinique peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction d’hydroamination, qui est sans catalyseur et très efficace
Méthodes de production industrielle
La production industrielle de l’acide (3-Amino-1-hydroxy-propyl)-méthyl-phosphinique implique généralement des réactions d’hydroamination à grande échelle. Ces réactions sont réalisées dans des conditions contrôlées pour garantir un rendement élevé et une pureté élevée du produit final. Le processus est surveillé à l’aide de techniques telles que la spectroscopie IR et la RMN pour vérifier l’incorporation de groupes fonctionnels .
Analyse Des Réactions Chimiques
Types de réactions
L’acide (3-Amino-1-hydroxy-propyl)-méthyl-phosphinique subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou le retrait d’hydrogène du composé.
Réduction : Cette réaction implique l’ajout d’hydrogène ou le retrait d’oxygène du composé.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium et des réducteurs tels que le borohydrure de sodium. Les réactions sont généralement réalisées dans des conditions de température et de pression contrôlées pour garantir le résultat souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent produire des acides phosphoniques, tandis que les réactions de réduction peuvent produire des acides phosphiniques .
Applications de la recherche scientifique
L’acide (3-Amino-1-hydroxy-propyl)-méthyl-phosphinique a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif de la synthèse de divers composés organiques.
Biologie : Il est utilisé dans l’étude des mécanismes enzymatiques et des interactions protéiques.
Industrie : Il est utilisé dans la production de polymères et d’autres matériaux industriels
Applications De Recherche Scientifique
(3-Amino-1-hydroxy-propyl)-methyl-phosphinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and other industrial materials
Mécanisme D'action
Le mécanisme d’action de l’acide (3-Amino-1-hydroxy-propyl)-méthyl-phosphinique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes, affectant divers processus biochimiques. Les voies exactes impliquées dépendent de l’application spécifique et des molécules cibles .
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires à l’acide (3-Amino-1-hydroxy-propyl)-méthyl-phosphinique comprennent d’autres acides aminés et acides phosphiniques. Voici quelques exemples :
Alanine : Un acide aminé avec une structure similaire mais sans le groupe acide phosphinique.
Acide phosphinique : Un composé plus simple qui n’a pas les groupes amino et hydroxy.
Unicité
Ce qui distingue l’acide (3-Amino-1-hydroxy-propyl)-méthyl-phosphinique de ces composés similaires, c’est sa combinaison unique de groupes fonctionnels. Cette combinaison lui permet de participer à un plus large éventail de réactions chimiques et le rend plus polyvalent dans diverses applications .
Propriétés
Formule moléculaire |
C4H11NO3P+ |
|---|---|
Poids moléculaire |
152.11 g/mol |
Nom IUPAC |
3-aminopropanoyl-dihydroxy-methylphosphanium |
InChI |
InChI=1S/C4H11NO3P/c1-9(7,8)4(6)2-3-5/h7-8H,2-3,5H2,1H3/q+1 |
Clé InChI |
XRHWOLGPXAOKPF-UHFFFAOYSA-N |
SMILES canonique |
C[P+](C(=O)CCN)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


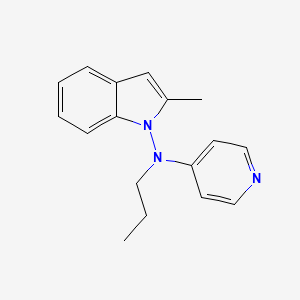
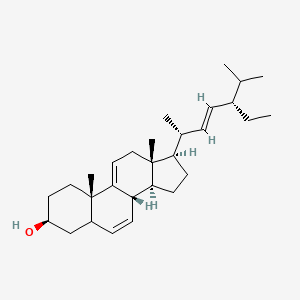
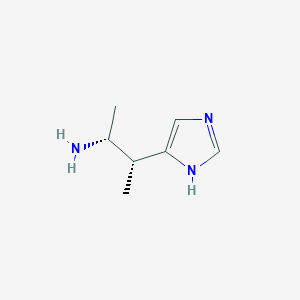

![(2R)-N-(7'-(2-Chlorophenyl)-6'-(4-chlorophenyl)-3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-B]pyridine]-4'-YL)-2-hydroxypropanamide (enantiomeric mix)](/img/structure/B10838185.png)
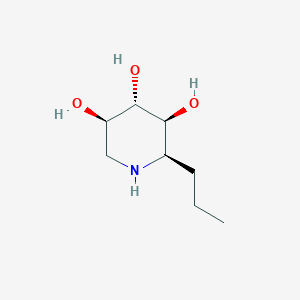
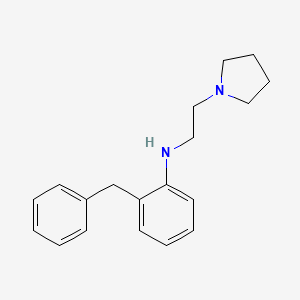
![(2R,3S)-2-[(2-Iodophenoxy)phenylmethyl]morpholine](/img/structure/B10838194.png)
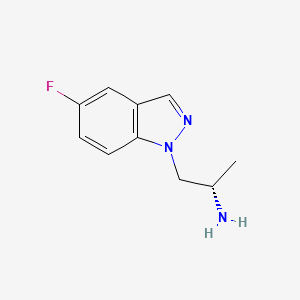

![9-phenyl-N-[(1S)-1-phenylpropyl]purin-6-amine](/img/structure/B10838203.png)
![2-phenyl-N-[(1S)-1-phenylethyl]quinazolin-4-amine](/img/structure/B10838207.png)
